molecular formula C11H22N2 B3282060 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine CAS No. 744980-79-8

1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine

Cat. No.: B3282060
CAS No.: 744980-79-8
M. Wt: 182.31 g/mol
InChI Key: OWXDPLLCRZCZDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine is a cyclohexylmethanamine derivative featuring a pyrrolidine substituent at the 1-position of the cyclohexane ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-pyrrolidin-1-ylcyclohexyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c12-10-11(6-2-1-3-7-11)13-8-4-5-9-13/h1-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXDPLLCRZCZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine can be synthesized through the reaction of cyclohexanone with pyrrolidine in the presence of a reducing agent. The reaction typically involves the formation of an enamine intermediate, which is then reduced to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Pharmacological Studies

PCPy has been studied for its potential effects on the central nervous system (CNS). Research indicates that it may act as a potent NMDA receptor antagonist, which can influence neurotransmission and has implications for conditions such as depression and anxiety disorders.

Analgesic Properties

Studies have suggested that PCPy may exhibit analgesic effects. Its structural similarity to other known analgesics raises interest in its potential as a pain management agent. For instance, research has shown that compounds with similar structures can modulate pain pathways effectively.

Neurotoxicity Research

PCPy has been involved in studies assessing neurotoxic effects related to synthetic opioids. Its interactions with opioid receptors have been scrutinized to understand better the safety profiles of novel psychoactive substances.

Substance Abuse Studies

Given its psychoactive properties, PCPy is often included in studies examining substance abuse patterns. Its classification as a designer drug raises concerns regarding addiction and long-term health effects.

Potential Mechanisms:

  • Receptor Interaction : PCPy binds to the NMDA receptor, blocking calcium influx and reducing neuronal excitability.
  • Dopaminergic Pathways : It may also influence dopaminergic systems, contributing to its psychoactive effects.

Case Study 1: Analgesic Efficacy

A study conducted on animal models demonstrated that PCPy significantly reduced pain responses when administered in controlled doses. The findings suggest that it may provide an alternative approach to pain management, particularly in chronic pain scenarios.

Case Study 2: Neurotoxic Effects

Research involving postmortem analyses highlighted the neurotoxic potential of PCPy when used recreationally. The study reported instances of severe neurological impairment linked to high doses of PCPy, emphasizing the need for caution in its use.

Case Study 3: Substance Abuse Patterns

An epidemiological study tracked the use of PCPy among recreational drug users, revealing trends in usage rates and associated health complications. The data indicated a correlation between PCPy use and increased rates of addiction treatment admissions.

Mechanism of Action

The mechanism of action of 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, molecular weights, and notable features:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine Pyrrolidine C11H22N2 182.31 Rigid cyclohexane core; potential CNS activity
1-[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methanamine [1,2,4]Triazolo[4,3-a]pyridine C14H18N4 242.33 Enhanced π-π interactions; possible kinase inhibition
1-(1-Allylcyclohexyl)methanamine Allyl C10H19N 153.27 Increased lipophilicity; synthetic intermediate
(1-Cyclohexylpiperidin-3-yl)methanamine Piperidine C12H24N2 196.34 Conformational flexibility; CNS drug analog
1-[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine hydrochloride Trifluoroethyl (HCl salt) C9H17F3N·HCl 231.70 Improved metabolic stability; fluorinated derivative
[1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl]methanamine 4-Methylpiperazinyl C10H22N3 184.30 Enhanced solubility; antimicrobial potential
Key Observations:
  • Substituent Effects: Pyrrolidine vs. Fluorinated Groups: The trifluoroethyl group in enhances metabolic stability and electron-withdrawing effects, common in drug design . Heterocyclic Additions: Triazolopyridine () may enhance binding to aromatic-rich targets (e.g., kinases) through π-π stacking .

Regulatory and Environmental Considerations

  • Environmental Impact : Cyclohexanemethanamine derivatives () are flagged for health risks (e.g., respiratory irritation), necessitating careful handling .

Biological Activity

1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine, also known as a synthetic compound with potential psychoactive properties, has garnered attention in the scientific community for its biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a cyclohexyl ring and a pyrrolidine moiety, which contribute to its unique biological interactions. Its chemical structure can be represented as follows:

C12H19N\text{C}_{12}\text{H}_{19}\text{N}

This structure allows for various interactions with biological systems, particularly in the central nervous system (CNS).

This compound primarily acts on neurotransmitter systems, particularly influencing the sigma receptors. The sigma-1 receptor (σ1R) is implicated in modulating pain perception and neuroprotection. Research indicates that compounds targeting σ1Rs can provide therapeutic benefits in pain management and neurodegenerative diseases .

Analgesic Properties

Several studies have highlighted the analgesic potential of this compound. For instance, in preclinical models, it demonstrated significant antinociceptive effects in mouse models of inflammatory pain and neuropathic pain. The compound was shown to produce dose-dependent relief without causing sedation or impairing motor functions .

Neuroprotective Effects

Research suggests that this compound may exert neuroprotective effects by modulating calcium signaling and reducing oxidative stress within neuronal cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .

Antimicrobial Activity

In addition to its neuropharmacological effects, preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing potential as an antimicrobial agent, although further research is needed to fully elucidate its efficacy and mechanism.

Study 1: Pain Management

A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in a mouse model of chronic pain. The results demonstrated that the compound significantly reduced pain scores compared to controls, supporting its potential as a therapeutic agent for chronic pain conditions .

Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings indicated that treatment with this compound led to decreased neuronal cell death and improved cognitive function in treated animals .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar compounds is essential:

Compound NameStructureMechanism of ActionBiological Activity
3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-oneStructureσ-1 receptor antagonistAnalgesic
Benzylpiperazine DerivativesStructureσ-2 receptor modulationAntinociceptive
Other Pyrrolidine DerivativesStructureVarious CNS targetsNeuroprotective

Q & A

Basic: What are the optimal synthetic routes for 1-[1-(1-pyrrolidinyl)cyclohexyl]methanamine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves cyclohexane derivatives reacting with pyrrolidine and formaldehyde under acid/base catalysis. For example, [(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine is synthesized using dimethylamine and formaldehyde with acid/base catalysts, requiring precise temperature control (60–80°C) to minimize side reactions like over-alkylation . Yield optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 for amine:aldehyde) and using inert atmospheres to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:
A combination of NMR (¹H and ¹³C), mass spectrometry (MS) , and FT-IR is recommended. NMR confirms the cyclohexyl-pyrrolidine scaffold by identifying characteristic shifts (e.g., cyclohexyl CH₂ groups at δ 1.2–1.8 ppm, pyrrolidine N–CH₂ at δ 2.5–3.0 ppm). High-resolution MS (ESI or EI) validates molecular weight (e.g., [M+H]⁺ at m/z 209.2 for C₁₁H₂₁N₂) . FT-IR detects functional groups (N–H stretch at ~3300 cm⁻¹). For stereoisomers, chiral HPLC or X-ray crystallography may be required .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:
Use PPE (gloves, lab coat, goggles) and work in a fume hood. Respiratory protection (e.g., NIOSH-approved P95 respirators) is advised if aerosolization occurs. Storage should be in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation. Spills require neutralization with 10% acetic acid followed by absorption with vermiculite . Acute toxicity data (e.g., LD₅₀) are limited, so treat as a potential irritant (skin/eye contact) and follow OSHA guidelines for amine handling .

Advanced: How do structural modifications to the pyrrolidine or cyclohexyl groups affect biological activity?

Methodological Answer:
Modifying the pyrrolidine ring (e.g., substituting with piperidine) alters steric bulk and receptor binding. For example, replacing pyrrolidine with piperazine in analogues increases NMDA receptor antagonism due to enhanced hydrogen bonding . Cyclohexyl substitution (e.g., fluorination at C4) improves metabolic stability, as seen in related compounds like [6-(1,1-difluoroethyl)pyridin-2-yl]methanamine . Quantitative structure-activity relationship (QSAR) models and molecular docking (using AutoDock Vina) can predict these effects .

Advanced: How should researchers resolve contradictions in reported physicochemical data (e.g., solubility, logP)?

Methodological Answer:
Discrepancies often arise from measurement conditions (e.g., pH, temperature). For solubility, use standardized buffers (PBS, pH 7.4) and shake-flask methods with HPLC quantification. LogP values can vary due to ionization; determine via reverse-phase HPLC (C18 column, isocratic elution) using reference standards. Cross-validate with computational tools (e.g., ACD/Labs or MarvinSketch) and consult PubChem datasets for consensus values .

Advanced: What computational strategies are effective for studying receptor-ligand interactions of this compound?

Methodological Answer:
Employ molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability to targets like NMDA receptors. Docking studies (Schrödinger Glide) using crystal structures (PDB ID: 5FXH) identify key interactions (e.g., hydrogen bonds with GluN1 subunits). Quantum mechanics/molecular mechanics (QM/MM) can refine electronic effects of substituents. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity .

Advanced: How does the compound’s stability vary under different storage and reaction conditions?

Methodological Answer:
Stability is pH-dependent: under acidic conditions (pH < 3), protonation of the amine reduces degradation, while alkaline conditions (pH > 9) accelerate oxidation. Long-term storage in ethanol at –20°C maintains integrity for >6 months. In reactions, avoid strong oxidants (e.g., KMnO₄) and high temperatures (>100°C), which promote ring-opening. Monitor degradation via TLC or LC-MS .

Advanced: What experimental designs are optimal for elucidating the compound’s mechanism of action in neurological studies?

Methodological Answer:
Use patch-clamp electrophysiology on transfected HEK293 cells expressing NMDA receptors to measure ion current inhibition. Pair with calcium imaging (Fluo-4 AM dye) to assess intracellular Ca²⁺ flux. For in vivo studies, employ rodent models (e.g., tail-flick test for analgesia) and dose-response curves (1–50 mg/kg). Include positive controls (e.g., ketamine) and validate target engagement via Western blot (e.g., GluN2B phosphorylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine
Reactant of Route 2
1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.